molecular formula C5H3Cl2N3O2 B019429 2,6-Dichloro-4-nitraminopyridine CAS No. 2587-03-3

2,6-Dichloro-4-nitraminopyridine

Cat. No.: B019429
CAS No.: 2587-03-3
M. Wt: 208 g/mol
InChI Key: QFHVOEQUMGNHPU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It’s known that this compound can be detected by a luminescent 56-metal cd(ii)–sm(iii) nanocluster , suggesting that it may interact with certain metal ions or complexes.

Mode of Action

It’s known that this compound can be detected by a luminescent 56-metal cd(ii)–sm(iii) nanocluster . This suggests that the compound may interact with these metal ions or complexes, leading to changes in their luminescent properties.

Result of Action

It’s known that this compound can be detected by a luminescent 56-metal cd(ii)–sm(iii) nanocluster , suggesting that it may cause changes in the luminescent properties of these metal ions or complexes.

Preparation Methods

The synthesis of 2,6-Dichloro-4-nitraminopyridine involves several steps. One common method starts with the chlorination of pyridine derivatives. The process typically involves the use of thionyl chloride as a chlorinating agent and dichloroethane as a solvent . The reaction conditions include heating and refluxing to achieve the desired chlorinated product. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity .

Chemical Reactions Analysis

2,6-Dichloro-4-nitraminopyridine undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions to form various oxidized products.

Properties

IUPAC Name

N-(2,6-dichloropyridin-4-yl)nitramide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N3O2/c6-4-1-3(9-10(11)12)2-5(7)8-4/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHVOEQUMGNHPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)N[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70329593
Record name 2,6-Dichloro-4-nitraminopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70329593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2587-03-3
Record name 2587-03-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136571
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Dichloro-4-nitraminopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70329593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,6-dichloropyridine-4-ylamine (10.0 g, 61 mmol) was slowly added in concentrated sulfuric acid (64 mL) at the rate to keep the internal reaction temperature <10° C. The mixture was then cooled to −5° C. and nitric acid (90%, 30 mL) was added dropwise to keep the reaction temperature below 0° C. over a period of 40 minutes. The reaction mixture was stirred at 0° C. for 2 hours and then poured into ice-water (500 mL). The title compound was isolated by filtration and dried in vacuo for the next step.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
64 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2,6-Dichloropyridin-4-amine (3.0 g, 18 mmol) was carefully added to concentrated sulfuric acid (20 mL). The mixture was cooled in an ice bath, and fuming nitric acid (2.6 mL) was added dropwise via pipette. The mixture was warmed to room temperature and stirred for 1 h, then poured onto crushed ice, resulting in a white precipitate. The white precipitate was collected by filtration, washed with cold water, and dried to afford the title compound (3.7 g), which was used for next step without further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To 11 mL concentrated sulfuric acid was added 2,6-dichloropyridin-4-amine (2.18 g, 13.4 mmol) in an ice bath. After it was cooled to 0° C., 4.4 mL 90% nitric acid was added dropwise. After the reaction was performed by stirring for 1 h at room temperature, the reaction solution was poured into ice water to precipitate a solid product, and subjected to suction filtration. The resultant solid was washed with water and dried to afford 2.28 g titled product with a yield of 81.8%.
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
81.8%

Synthesis routes and methods IV

Procedure details

2,6-dichloropyridin-4-amine (100 g, 0.617 mol) was added slowly to conc. H2SO4 (415 mL) by portion while cooled with an ice bath. The mixture was cooled to 0° C., and nitric acid (250 mL) was added dropwise at 0° C. The mixture was stirred at room temperature for 2 h. TLC (petroleum ether/ethyl acetate=2:1) showed the reaction was complete. The mixture was poured into crushed ice and stirred for 30 min. The resulting precipitate was collected by filtration and washed with water to give crude N-(2,6-dichloropyridin-4-yl)nitramide as a yellow solid, which was used for the next step without further purification.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
415 mL
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloro-4-nitraminopyridine
Reactant of Route 2
2,6-Dichloro-4-nitraminopyridine

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